Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with methyl iodide and cyanoacetic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group and heterocyclic structure but differs in its biological activity and chemical reactivity.
4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Another heterocyclic compound with distinct pharmacological properties.
Uniqueness
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
66857-98-5 |
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Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
ethyl 4-amino-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H12N4O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H3,11,13,15) |
InChI Key |
SIWWHXAVPHQHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)N |
Origin of Product |
United States |
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